molecular formula C8H13NS B13615502 n-Methyl-3-(thiophen-3-yl)propan-1-amine

n-Methyl-3-(thiophen-3-yl)propan-1-amine

Cat. No.: B13615502
M. Wt: 155.26 g/mol
InChI Key: OFJOHFBUXUAGHT-UHFFFAOYSA-N
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Description

n-Methyl-3-(thiophen-3-yl)propan-1-amine is an organic compound that features a thiophene ring substituted with a methylaminopropane chain This compound is structurally related to methamphetamine, with the phenyl ring replaced by a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Alkylation: The thiophene ring is then alkylated using propylene oxide to form 1-(thiophen-3-yl)-2-hydroxypropane.

    Bromination: The hydroxyl group is converted to a bromide using phosphorus tribromide, yielding 1-(thiophen-3-yl)-2-bromopropane.

    Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-3-(thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form thiophene S-oxide.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Scientific Research Applications

n-Methyl-3-(thiophen-3-yl)propan-1-amine has diverse applications in scientific research:

Mechanism of Action

The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It selectively inhibits the reuptake of norepinephrine and dopamine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of methamphetamine but with a different selectivity profile .

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related with a thiophene ring and an alkyl amine substituent.

    Thiopropamine: Another analogue with similar stimulant effects but lower potency.

Uniqueness

n-Methyl-3-(thiophen-3-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and pharmacological properties compared to its analogues .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N-methyl-3-thiophen-3-ylpropan-1-amine

InChI

InChI=1S/C8H13NS/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7,9H,2-3,5H2,1H3

InChI Key

OFJOHFBUXUAGHT-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CSC=C1

Origin of Product

United States

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